molecular formula C22H27N2O+ B11208685 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11208685
M. Wt: 335.5 g/mol
InChI Key: JTEMARRNROHCHI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic elements

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and aromatic rings play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium stands out due to its unique combination of functional groups and structural elements. Similar compounds include:

Properties

Molecular Formula

C22H27N2O+

Molecular Weight

335.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O/c1-16-8-11-19(12-9-16)22(25)15-23(21-6-4-5-13-24(21)22)20-14-17(2)7-10-18(20)3/h7-12,14,25H,4-6,13,15H2,1-3H3/q+1

InChI Key

JTEMARRNROHCHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=C(C=CC(=C4)C)C)O

Origin of Product

United States

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